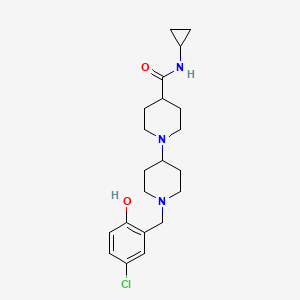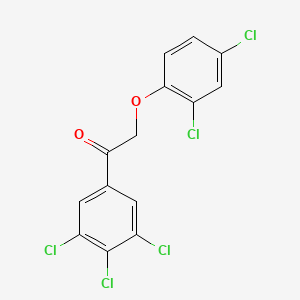
2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chlorophenyl ethanones involves multi-step chemical reactions, starting from basic chlorobenzene derivatives to the final compound. Key processes include halogenation, acylation, and subsequent condensation reactions. For instance, 2-chloro-1-(4-chlorophenyl) ethanone has been synthesized from chlorobenzene and chloroacetyl chloride under specific catalysis, demonstrating the foundational steps towards more complex derivatives like 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanones, including our compound of interest, is characterized by its aromatic rings and the presence of chloro and ethanone functional groups. Crystallographic studies, such as those performed on related compounds, provide detailed insights into the geometry, bond lengths, and angles, showcasing the planarity or non-planarity of the molecular frameworks involved. For example, crystal structure analysis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime sheds light on the stereochemistry and molecular conformations pertinent to understanding our target compound's structure.
Chemical Reactions and Properties
Chlorophenyl ethanones undergo various chemical reactions, including condensation, cyclization, and substitution, influenced by their functional groups. For instance, reactions with N,N-dimethylformamide dimethyl acetal or tetrasulfur tetranitride illustrate the reactivity of such compounds towards forming heterocycles or incorporating sulfur or nitrogen atoms into the molecular structure. These reactions highlight the chemical versatility and reactivity of chlorophenyl ethanones, including 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone.
Physical Properties Analysis
The physical properties of chlorophenyl ethanones, such as solubility, melting point, and crystallinity, are crucial for their handling and application in research. While specific data on 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone might not be directly available, studies on similar compounds provide a basis for understanding its likely physical characteristics. These properties are influenced by the molecular structure, particularly the presence and position of chloro groups and the ethanone moiety.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards other chemical agents, are shaped by their functional groups. The presence of chloro and ethanone groups in chlorophenyl ethanones affects their electron distribution, reactivity patterns, and interaction with solvents and reagents. Understanding these chemical properties is essential for predicting the behavior of 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone in various chemical environments.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl5O2/c15-8-1-2-13(9(16)5-8)21-6-12(20)7-3-10(17)14(19)11(18)4-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCPIIOOOTTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

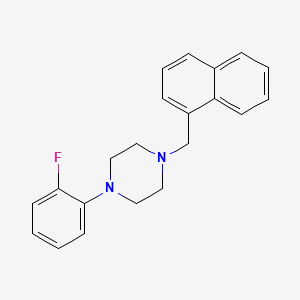
![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
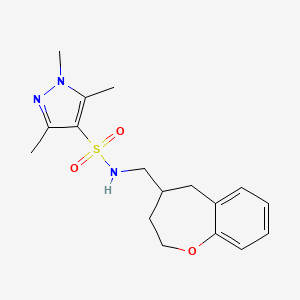
![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)

![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
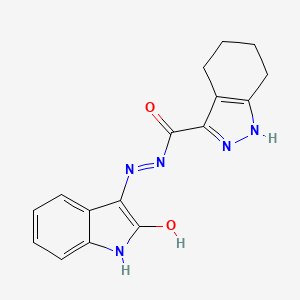
![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)

